molecular formula C5H12O5S2 B1365110 3-(Methylsulfonyl)propyl methanesulfonate CAS No. 357913-53-2

3-(Methylsulfonyl)propyl methanesulfonate

Cat. No.: B1365110
CAS No.: 357913-53-2
M. Wt: 216.3 g/mol
InChI Key: BZQGPGKJLOOSFU-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propyl methanesulfonate is an organic compound with the molecular formula C5H12O5S2. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)propyl methanesulfonate typically involves the reaction of 3-(methylsulfonyl)propanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)propyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Bases: Strong bases like sodium hydride or potassium tert-butoxide are often used in elimination reactions.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Scientific Research Applications

3-(Methylsulfonyl)propyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It can be used in the synthesis of drug molecules, particularly those requiring sulfonate esters.

    Materials Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It can be used to modify biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)propyl methanesulfonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Used in similar reactions but is more reactive and requires careful handling.

    Tosylates: Tosylates are similar sulfonate esters but with a toluene sulfonate group instead of a methanesulfonate group.

    Triflates: Triflates are sulfonate esters with a trifluoromethanesulfonate group, known for their high reactivity.

Uniqueness

3-(Methylsulfonyl)propyl methanesulfonate is unique due to its balance of reactivity and stability. It is less reactive than methanesulfonyl chloride, making it easier to handle, but still reactive enough for efficient nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

3-methylsulfonylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGPGKJLOOSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437530
Record name 3-(methylsulfonyl)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357913-53-2
Record name 3-(methylsulfonyl)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step A To a solution of 3-methanesulfonyl-propan-1-ol (Cambridge) (0.5 g, 3.6 mmol) in dichloromethane (3 mL) at 0° C. was added triethylamine (0.5 g, 5 mmol), and methanesulfonyl chloride (0.3 mL, 4 mmol, Aldrich). The reaction mixture was stirred at 0° C. for 2 h. The mixture was poured into water, extracted with dichloromethane. The organic layer was separated, washed with water, brine, dried over MgSO4, and concentrated to give crude methanesulfonic acid 3-methanesulfonyl-propyl ester as a yellow oil (Yield 0.7 g, 90%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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